An In-Depth Technical Guide to (S)-Pyrrolidin-2-ylmethanol: Physicochemical Properties and Spectral Analysis
An In-Depth Technical Guide to (S)-Pyrrolidin-2-ylmethanol: Physicochemical Properties and Spectral Analysis
Introduction
(S)-Pyrrolidin-2-ylmethanol, also widely known by its trivial name L-Prolinol, is a chiral amino alcohol derived from the natural amino acid L-proline. Its structure, featuring a pyrrolidine ring, a primary alcohol, and a stereogenic center, makes it a cornerstone in modern organic synthesis. It serves as a versatile chiral building block, a precursor for chiral ligands in asymmetric catalysis, and a key component in the synthesis of numerous pharmaceutical active ingredients. This guide provides a comprehensive overview of the essential physical properties and detailed spectral data for (S)-Pyrrolidin-2-ylmethanol, offering researchers and drug development professionals a foundational resource for its application.
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to interpreting its physical behavior and spectral characteristics.
Caption: 2D Structure of (S)-Pyrrolidin-2-ylmethanol
Table 1: Chemical Identifiers for (S)-Pyrrolidin-2-ylmethanol
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 23356-96-9 | [1] |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| IUPAC Name | [(2S)-pyrrolidin-2-yl]methanol | [1] |
| Synonyms | L-Prolinol, (S)-(+)-2-Pyrrolidinemethanol, (S)-(+)-2-(Hydroxymethyl)pyrrolidine | |
| InChI | 1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | [1] |
| InChIKey | HVVNJUAVDAZWCB-YFKPBYRVSA-N | [1] |
| SMILES | OC[C@@H]1CCCN1 | |
Physicochemical Properties
The physical properties of (S)-Pyrrolidin-2-ylmethanol are critical for its handling, storage, and application in various reaction conditions. It typically presents as a colorless to light yellow liquid.[1]
Table 2: Key Physical Properties of (S)-Pyrrolidin-2-ylmethanol
| Property | Value | Comments & Significance | Source(s) |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid | Visual confirmation of purity; color may indicate impurities. | [1] |
| Boiling Point | 74-76 °C at 2 mmHg | Indicates relatively low volatility under vacuum; essential for purification by distillation. | |
| Density | 1.025 g/mL at 25 °C | Useful for mass-to-volume conversions in reaction setups. | |
| Refractive Index (n20/D) | 1.4853 | A key parameter for purity assessment. |
| Optical Rotation ([α]20/D) | +31° (c = 1 in toluene) | Confirms the enantiomeric identity and purity. The positive sign indicates it is dextrorotatory. | |
Chirality and Optical Rotation
The "(S)" designation in the name refers to the stereochemical configuration at the C2 carbon of the pyrrolidine ring, as determined by the Cahn-Ingold-Prelog priority rules. The corresponding positive optical rotation value ([α] = +31°) classifies it as dextrorotatory. It is crucial to understand that the "(S)" designation and the direction of optical rotation ("+") are not directly predictable from one another and must be determined experimentally.[2] This property is the most direct confirmation of the compound's enantiomeric form.
Spectral Data and Structural Elucidation
Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of (S)-Pyrrolidin-2-ylmethanol. The following sections detail the expected spectral features based on its molecular structure.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The electron-withdrawing effects of the nitrogen and oxygen atoms cause adjacent protons to appear at a lower field (higher ppm).
Expected ¹H NMR Data (Typical, in CDCl₃):
-
~1.4-2.0 ppm (m, 4H): These signals correspond to the protons on the C3 and C4 positions of the pyrrolidine ring. The multiplet pattern arises from complex spin-spin coupling with each other and with protons on adjacent carbons.
-
~2.8-3.0 ppm (m, 2H): Protons on the C5 carbon, adjacent to the nitrogen atom, are deshielded and appear in this region.
-
~3.3-3.7 ppm (m, 3H): This complex multiplet includes the proton on the chiral center (C2) and the two diastereotopic protons of the hydroxymethyl group (-CH₂OH).
-
Broad singlet (variable, 2H): The protons of the N-H and O-H groups are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on solvent, concentration, and temperature.[3]
¹³C NMR Spectroscopy
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule.
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3, C4 | ~24-30 | Alkane-like carbons in the pyrrolidine ring. |
| C5 | ~46-48 | Carbon adjacent to the nitrogen atom, shifted downfield. |
| C2 | ~60-63 | Chiral carbon, bonded to both nitrogen and the hydroxymethyl group. |
| -CH₂OH | ~64-67 | Carbon of the hydroxymethyl group, deshielded by the oxygen atom. |
Note: These are typical ranges for substituted pyrrolidines and may vary slightly based on solvent and experimental conditions.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100-3500 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |
| 3100-3400 (medium) | N-H stretch | Secondary Amine (-NH) | Confirms the presence of the secondary amine in the ring. Often overlaps with the O-H band. |
| 2850-2960 | C-H stretch | Alkyl (CH, CH₂) | Indicates the saturated hydrocarbon portions of the molecule. |
| ~1040-1080 | C-O stretch | Primary Alcohol | Characteristic stretch for the C-O bond in the hydroxymethyl group. |
Source: Analysis based on typical IR data for amino alcohols.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Impact (EI) ionization, the molecular ion (M⁺) is expected at an m/z of 101.
A primary and highly characteristic fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom. This results in the loss of the hydroxymethyl radical (•CH₂OH), leading to a stable iminium ion fragment.
Key Expected Fragments:
-
m/z = 101: Molecular ion [C₅H₁₁NO]⁺•.
-
m/z = 70: [M - CH₂OH]⁺. This is often the base peak, resulting from the loss of the hydroxymethyl group, forming a stable cyclic iminium ion.[2][7]
Experimental Protocols & Workflows
General Workflow for Physicochemical and Spectral Analysis
The comprehensive characterization of a chemical like (S)-Pyrrolidin-2-ylmethanol follows a structured workflow to ensure data integrity and thoroughness.
Caption: General workflow for chemical characterization.
Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (S)-Pyrrolidin-2-ylmethanol.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a small vial.
-
Vortex gently to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze peak multiplicities and chemical shifts to assign the structure.
-
Trustworthiness Check: The internal standard (TMS) provides a reliable reference point for chemical shifts. The consistency of the obtained data with expected values for known functional groups validates the measurement.
Safety and Handling
(S)-Pyrrolidin-2-ylmethanol should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
Conclusion
(S)-Pyrrolidin-2-ylmethanol is a vital chiral building block whose utility is underpinned by its distinct physicochemical and spectral properties. The dextrorotatory nature confirms its enantiomeric identity, while its boiling point and density are crucial for practical handling. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed fingerprint of its molecular structure, enabling unambiguous identification and purity assessment. This guide serves as a technical resource, providing the foundational data and protocols necessary for the effective and safe application of (S)-Pyrrolidin-2-ylmethanol in research and development.
References
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